2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid 2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Brand Name: Vulcanchem
CAS No.: 852400-25-0
VCID: VC4148886
InChI: InChI=1S/C14H15N3O2S/c18-12(19)9-20-14-16-15-13(11-6-7-11)17(14)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,19)
SMILES: C1CC1C2=NN=C(N2CC3=CC=CC=C3)SCC(=O)O
Molecular Formula: C14H15N3O2S
Molecular Weight: 289.35

2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

CAS No.: 852400-25-0

Cat. No.: VC4148886

Molecular Formula: C14H15N3O2S

Molecular Weight: 289.35

* For research use only. Not for human or veterinary use.

2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid - 852400-25-0

Specification

CAS No. 852400-25-0
Molecular Formula C14H15N3O2S
Molecular Weight 289.35
IUPAC Name 2-[(4-benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Standard InChI InChI=1S/C14H15N3O2S/c18-12(19)9-20-14-16-15-13(11-6-7-11)17(14)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,19)
Standard InChI Key WKPKUAGYCXDNLS-UHFFFAOYSA-N
SMILES C1CC1C2=NN=C(N2CC3=CC=CC=C3)SCC(=O)O

Introduction

2-[(4-Benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a compound belonging to the triazole family, characterized by its unique structural features that include a triazole ring, a sulfanyl group, and an acetic acid moiety. The molecular formula of this compound is C14H15N3O2S, and its molecular weight is approximately 289.35 g/mol . This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Synthesis and Preparation

The synthesis of 2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid typically involves multi-step organic reactions. These steps may include the formation of the triazole ring, introduction of the cyclopropyl and benzyl groups, and finally, the incorporation of the sulfanyl and acetic acid moieties. The specific conditions and reagents used can vary based on the desired yield and purity of the final product.

Biological Activities and Applications

Compounds similar to 2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid have shown significant biological activities, including potential antibacterial, antifungal, and anticancer properties. The unique structural features of this compound may contribute to distinct biological interactions, making it a candidate for further research in medicinal chemistry.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid. For example:

Compound NameStructureUnique Features
4-Benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiolContains a chlorophenyl groupKnown for its antibacterial activity .
2-{[5-Methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-propyl)acetamideFeatures a methyl substitution patternInvestigated for antifungal properties.
N-Cyclopropyl-N'-(1-cyanoacetyl)-thiosemicarbazoneExhibits potential anticancer activityDifferent functional groups enhance biological interactions.

Research Findings and Future Directions

Research on 2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is ongoing, with a focus on understanding its molecular interactions and optimizing its structure for therapeutic applications. Techniques such as surface plasmon resonance (SPR) assays and structure-based virtual screening are being employed to elucidate its mechanism of action and identify potential biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator